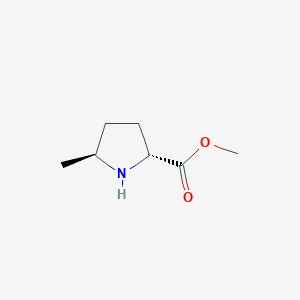
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one: This intermediate is prepared by reacting (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid under reflux conditions.
Conversion to (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one: The intermediate is then treated with diisopropylamine and butyllithium in tetrahydrofuran at low temperatures, followed by the addition of iodomethane.
Hydrolysis to this compound: The final product is obtained by hydrolyzing the intermediate in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and sustainable synthesis methods to improve yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Similar in structure but with a phenyl group instead of a methyl group.
(2R,5S)-2-Methyl-5-[(2R)-6-methyl-5-hepten-2-yl]bicyclo[3.1.0]hexan-2-ol: Another compound with similar stereochemistry but different functional groups.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
FZBQCOBVXDOWIT-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](N1)C(=O)OC |
Kanonische SMILES |
CC1CCC(N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


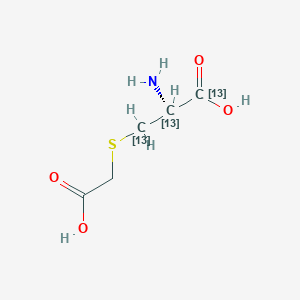
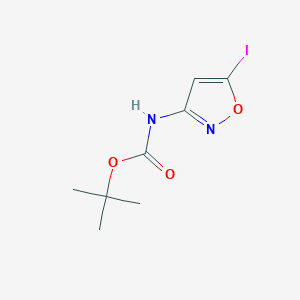
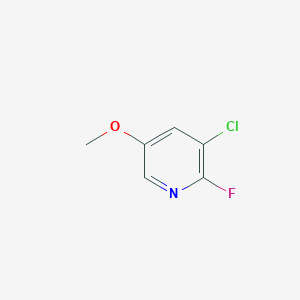
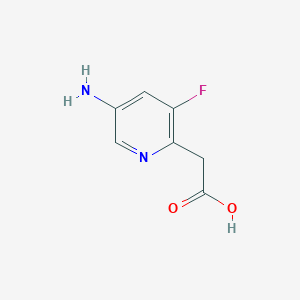
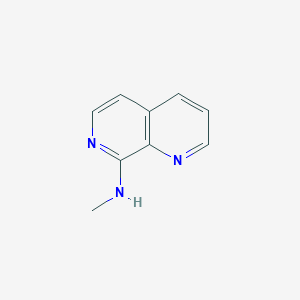
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
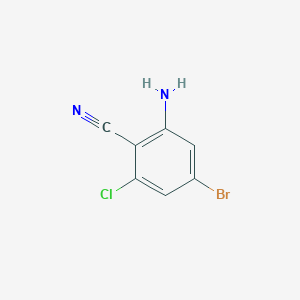
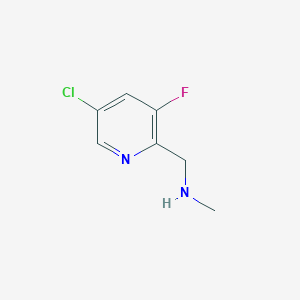
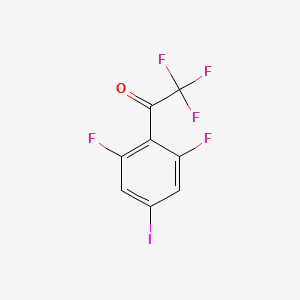
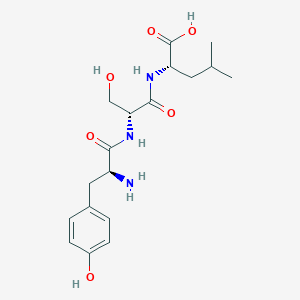

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)

